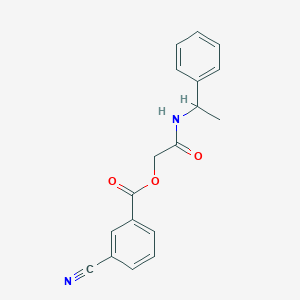

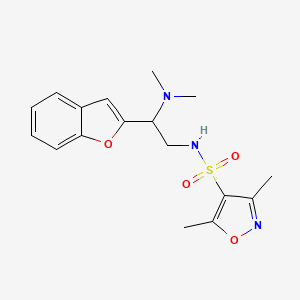

2-Oxo-2-((1-phenylethyl)amino)ethyl 3-cyanobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

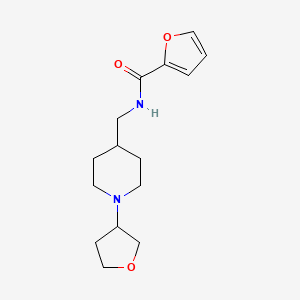

The compound “2-Oxo-2-((1-phenylethyl)amino)ethyl 3-cyanobenzoate” is an organic compound, likely used in research or industry . It contains functional groups such as an amine, a ketone, and a carboxylate ester .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

Again, without specific studies or data on this compound, it’s challenging to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by its functional groups .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

A study by El‐Faham et al. (2013) utilized OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an additive in the carbodiimide (DIC) approach for synthesizing a series of α-ketoamide derivatives, demonstrating the chemical's utility in enhancing yield and purity in the synthesis of complex organic compounds. The synthesized derivatives were characterized using various analytical techniques, indicating the chemical's versatility in derivative formation and its potential in medicinal chemistry and materials science (El‐Faham et al., 2013).

Heterocyclic Compound Synthesis

Karcı and Demirçalı (2006) developed efficient methods for synthesizing phenylazopyrimidone dyes, demonstrating the compound's role in creating novel dyes with potential applications in the dyeing industry and materials science. This research opens avenues for the development of new materials with specific optical properties (Karcı & Demirçalı, 2006).

Catalysis and Green Chemistry

Maleki and Ashrafi (2014) reported the use of NH4H2PO4/Al2O3 as a catalyst for synthesizing tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives, showcasing the role of such compounds in facilitating green and efficient chemical reactions. The study highlights the importance of novel catalysts in organic synthesis, contributing to the development of more sustainable chemical processes (Maleki & Ashrafi, 2014).

Antitumor Evaluation

Shams et al. (2010) explored the synthesis of different heterocyclic derivatives from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, investigating their antitumor activities. This research indicates the potential medical applications of compounds related to "2-Oxo-2-((1-phenylethyl)amino)ethyl 3-cyanobenzoate" in developing new anticancer drugs, demonstrating the compound's relevance in pharmaceutical research (Shams et al., 2010).

Fluorescent and Colorimetric Sensors

Ruan et al. (2011) utilized a derivative of 7-Nitrobenzo-2-oxa-1,3-diazole (NBD) for developing a selective fluorescent and colorimetric sensor for Hg2+, showcasing the chemical's utility in environmental monitoring and analytical chemistry. This study highlights the potential of such compounds in developing sensitive detection systems for heavy metals (Ruan et al., 2011).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

[2-oxo-2-(1-phenylethylamino)ethyl] 3-cyanobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-13(15-7-3-2-4-8-15)20-17(21)12-23-18(22)16-9-5-6-14(10-16)11-19/h2-10,13H,12H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDHCIMSAYXVLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-2-((1-phenylethyl)amino)ethyl 3-cyanobenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Ethylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B2383828.png)

![methyl 4-{[(5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2383833.png)

![3-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide](/img/structure/B2383834.png)

![1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole](/img/structure/B2383835.png)

![9-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2383840.png)

![6-[4-(3-Methylphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione](/img/structure/B2383842.png)